1-(3-Amino-5-hydroxyphenyl)propan-1-one

Description

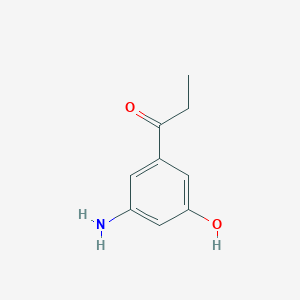

1-(3-Amino-5-hydroxyphenyl)propan-1-one is a substituted propanone derivative characterized by a phenyl ring bearing both amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 5-positions, respectively, with a ketone group attached to the propane chain.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(3-amino-5-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2,10H2,1H3 |

InChI Key |

RLUJAKPWGQHLQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Amino-5-hydroxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Amino-5-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potential Applications Based on Similar Compounds

While direct applications for 1-(3-Amino-5-hydroxyphenyl)propan-1-one are not detailed in the search results, information on related compounds such as 2-Amino-1-(3-hydroxyphenyl)-1-propanone suggests potential uses:

- Pharmaceutical Development: These compounds are investigated for potential use in treating hypotension.

- Antioxidant Properties: Derivatives of phenolic compounds, which share structural similarities, exhibit antioxidant properties and can reduce oxidative stress.

- Anticancer Properties: Some related compounds have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit cell proliferation in vitro.

- Neuroprotective Effects: These compounds may protect against neuronal death induced by excitotoxicity and oxidative stress, possibly through the activation of neurotrophic factors.

Chemical Reactions

2-Amino-1-(3-hydroxyphenyl)-1-propanone can undergo several types of chemical reactions:

- Oxidation: Forms corresponding ketones or quinones.

- Reduction: Reduces to form 2-amino-1-(3-hydroxyphenyl)-1-propanol.

- Substitution: Participates in nucleophilic substitution reactions.

Biological Activities

| Biological Activity | Evidences |

|---|---|

| Antioxidant | Scavenges free radicals, reduces oxidative stress, inhibits lipid peroxidation in vitro |

| Anticancer | Induces apoptosis in cancer cell lines, inhibits cell proliferation, modulates MAPK/ERK pathway |

| Neuroprotective | Protects against neuronal death induced by excitotoxicity and oxidative stress, activates neurotrophic factors |

Research Findings

- Antioxidant Activity: Compounds have been found to effectively scavenge DPPH radicals, indicating strong antioxidant capabilities.

- Cell Cycle Regulation: Treatment with similar compounds led to G0/G1 phase arrest in cancer studies, suggesting a mechanism for antiproliferative effects.

- Neuroprotective Mechanisms: Activation of the PI3K/Akt pathway was observed in neuronal cultures treated with related compounds, contributing to protective effects against neurotoxicity.

Mechanism of Action

The mechanism by which 1-(3-Amino-5-hydroxyphenyl)propan-1-one exerts its effects is primarily through its interactions with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules . These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

Key Observations:

- Substituent Positions: The target compound’s 3-amino and 5-hydroxyl groups create a meta-substitution pattern, distinct from para-substituted analogs like 1-(4-hydroxyphenyl)propan-1-one.

- Bioactivity: Cathinone derivatives (e.g., 4-FMC) exhibit CNS activity due to the 2-amino propane moiety, whereas the target’s amino group on the phenyl ring may direct interactions toward different biological targets, such as antimicrobial enzymes or receptors .

- Solubility: Compounds with hydroxyl or amino groups (e.g., 4-FMC HCl) often form water-soluble salts, suggesting that the target compound could also be amenable to salt formation for enhanced bioavailability .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(3-Amino-5-hydroxyphenyl)propan-1-one, also known as 3-amino-1-(2-amino-5-hydroxyphenyl)-propan-1-one, is a synthetic organic compound with significant interest in pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula :

- CAS Number : 59095-74-8

This compound features an amino group and a hydroxy group that are critical for its biological activity, potentially allowing it to interact with various biological targets.

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds and other interactions with target biomolecules. These interactions can influence various biochemical pathways, particularly those related to cancer and microbial resistance.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives of phenolic compounds possess strong anticancer properties, particularly against breast cancer cells (MCF-7) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Tamoxifen | MCF-7 | 0.5 | |

| Chalcone derivatives | MCF-7 | <10 |

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against a range of pathogens, including drug-resistant strains. The presence of hydroxyl and amino groups enhances their interaction with bacterial membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity Against Pathogens

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | TBD | |

| 4-Hydroxyphenyl derivatives | E. faecalis | 0.5 - 2 |

Case Studies

Several studies have investigated the biological efficacy of compounds related to this compound:

- Cytotoxicity in Breast Cancer : A study synthesized various phenolic compounds and evaluated their cytotoxic effects on MCF-7 cells. Results indicated that modifications in the amino side chains significantly enhanced cytotoxicity compared to standard treatments like Tamoxifen .

- Antimicrobial Screening : Research focused on the antimicrobial potential of phenolic compounds against multidrug-resistant bacteria showed promising results for derivatives similar to this compound, highlighting their potential as new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.